molecular formula C9H2BrClF6N2 B1412441 1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 1823188-08-4

1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No. B1412441
CAS RN: 1823188-08-4
M. Wt: 367.47 g/mol
InChI Key: MGDZFBQJEKQIEZ-UHFFFAOYSA-N
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Description

Imidazopyridine is a fused bicyclic heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from the easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Scientific Research Applications

Corrosion Inhibition

Imidazo[1,5-a]pyridine derivatives have been evaluated for their performance in inhibiting corrosion, particularly in protecting mild steel against corrosion in acidic environments. Studies utilizing weight loss measurements, electrochemical methods, and computational approaches confirm that these derivatives serve as effective corrosion inhibitors, exhibiting high inhibition efficiency and behaving as mixed-type inhibitors (Saady et al., 2021).

Synthesis and Chemical Modification

The regioselective synthesis of imidazo[1,5-a]pyridine derivatives has been a focus, with methods developed for the fluorination of these compounds using specific reagents in aqueous conditions (Liu et al., 2015). Furthermore, the imidazo[1,5-a]pyridine framework has been employed for the synthesis of various intermediates crucial for developing biologically active compounds, showcasing its versatility in chemical synthesis (Wang et al., 2016).

Catalytic Applications

Certain derivatives of imidazo[1,5-a]pyridine have been used as catalysts in chemical reactions. The study of mono-, bis-, and tris-imidazolinium salts derived from imidazo[1,5-a]pyridine showcases their effectiveness in catalyzing cross-coupling reactions, with some of the salts demonstrating superior efficiency compared to their analogs (Türkmen et al., 2009).

Fluorescence and Luminescence Studies

Imidazo[1,5-a]pyridine derivatives have been studied for their fluorescence properties. Compounds like bis-bromo substituted imidazo[1,5-a]pyridine derivatives exhibit blue fluorescence in different solutions, with their fluorescence properties and crystal structures thoroughly analyzed through various spectroscopic and computational methods (Mandal & Patel, 2017).

Mechanism of Action

Safety and Hazards

For the similar compound 3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, the safety information includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and are useful in material science . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It’s expected that many novel applications of imidazo[1,2-a]pyridines will be discovered in the future .

properties

IUPAC Name

1-bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2BrClF6N2/c10-6-5-4(11)1-3(8(12,13)14)2-19(5)7(18-6)9(15,16)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDZFBQJEKQIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=C(N2C=C1C(F)(F)F)C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2BrClF6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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